molecular formula C13H19N5O3 B6424081 tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate CAS No. 2034278-72-1

tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate

Cat. No. B6424081
CAS RN: 2034278-72-1
M. Wt: 293.32 g/mol
InChI Key: DOSXUVXOQAGUIB-UHFFFAOYSA-N
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Description

The compound “tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate” is a complex organic molecule. It contains a triazolopyrazine core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any interesting structural features.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which include the compound , have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities .

Antidiabetic Properties

Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties . For example, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Anti-platelet Aggregation

These derivatives also have anti-platelet aggregation properties . This makes them potentially useful in the treatment of conditions where platelet aggregation is a problem, such as certain cardiovascular diseases .

Antifungal Properties

Triazolo[4,3-a]pyrazine derivatives have been found to have antifungal properties . This makes them potentially useful in the treatment of various fungal infections .

Antimalarial Properties

These compounds have been found to have antimalarial properties . This makes them potentially useful in the treatment of malaria .

Antitubercular Properties

Triazolo[4,3-a]pyrazine derivatives have been found to have antitubercular properties . This makes them potentially useful in the treatment of tuberculosis .

Anticonvulsant Properties

These compounds have been found to have anticonvulsant properties . This makes them potentially useful in the treatment of conditions such as epilepsy .

Use in Energetic Materials

Compounds based on [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine, a similar structure to the one , have been proposed as a new class of energy-rich compounds . They have been synthesized effectively and exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . This suggests potential applications in the field of energetic materials .

Future Directions

The future research directions for a compound like this could be quite varied. It might be studied for potential pharmaceutical applications, given the prevalence of triazolopyrazine structures in biologically active compounds . Alternatively, it could be studied for its physical and chemical properties, or used as a building block to synthesize other complex organic molecules.

properties

IUPAC Name

tert-butyl N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-5-20-11-10-17-16-9(18(10)7-6-14-11)8-15-12(19)21-13(2,3)4/h6-7H,5,8H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSXUVXOQAGUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate

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